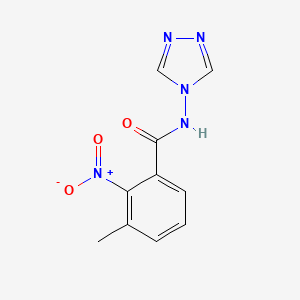

3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide

Beschreibung

3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a 3-methyl group, a 2-nitro group, and a 4H-1,2,4-triazol-4-yl group. The presence of the triazole ring is particularly significant due to its widespread use in medicinal chemistry for its ability to interact with various biological targets.

Eigenschaften

CAS-Nummer |

600126-55-4 |

|---|---|

Molekularformel |

C10H9N5O3 |

Molekulargewicht |

247.21 g/mol |

IUPAC-Name |

3-methyl-2-nitro-N-(1,2,4-triazol-4-yl)benzamide |

InChI |

InChI=1S/C10H9N5O3/c1-7-3-2-4-8(9(7)15(17)18)10(16)13-14-5-11-12-6-14/h2-6H,1H3,(H,13,16) |

InChI-Schlüssel |

SMSFLSUIJAYHAD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:

Nitration of 3-Methylbenzamide: The starting material, 3-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

Formation of the Triazole Ring: The nitrated product is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate undergoes cyclization with formic acid to yield the 1,2,4-triazole ring.

Coupling Reaction: Finally, the triazole derivative is coupled with 3-methyl-2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyclization steps, and the employment of automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methyl group at the 3-position of the benzamide moiety undergoes nucleophilic substitution under specific conditions. Key findings include:

Reagents and Conditions

| Substituting Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Sodium hydride | DMF | 80°C | 72% | |

| Potassium carbonate | Acetone | Reflux | 65% |

-

The nitro group at the 2-position activates the benzene ring toward electrophilic substitution but directs nucleophiles to the methyl group due to steric and electronic effects.

-

Substitution products retain the triazole ring, confirming its stability under these conditions .

Cyclization Reactions

The triazole ring participates in cyclization processes to form fused heterocycles, a feature leveraged in medicinal chemistry.

Copper-Catalyzed Cycloaddition

A copper-catalyzed [3+2] cycloaddition between the triazole and nitroolefins yields 4-NO₂-1,5-trisubstituted triazoles :

Optimized Conditions

Mechanism

-

Nitroolefin reacts with in situ-generated azide to form a triazole intermediate.

-

Copper stabilizes the transition state, enabling regioselective cyclization .

Solvent-Dependent Cyclization

Reflux in 1-butanol promotes intramolecular cyclization to form tricyclic derivatives, as observed in analogous benzodiazepine-triazole hybrids :

| Solvent | Reaction Time (h) | Yield |

|---|---|---|

| 1-Butanol | 9–21 | 65–85% |

| Ethanol | 36–48 | <50% |

| Toluene | 19–25 | 55–70% |

This method avoids metal catalysts, enhancing eco-friendliness .

Nitro Group Reduction

The nitro group can be reduced to an amine under catalytic hydrogenation:

Conditions

-

Catalyst: Pd/C (5 wt%)

-

Solvent: Methanol

-

Pressure: 1 atm H₂

The resulting amine derivative serves as a precursor for further functionalization (e.g., acylation) .

Amide Bond Reactivity

The benzamide’s carbonyl group reacts with hydrazines to form hydrazides, a step critical in synthesizing fused triazolo-benzodiazepines :

Reaction Pathway

-

Condensation with 3-nitrobenzohydrazide in ethanol (45°C, 18–26 h).

Biological Activity and Mechanistic Insights

The triazole ring coordinates with biological targets (e.g., enzymes) through hydrogen bonding and metal ion interactions:

-

Enzyme Inhibition : Mimics natural substrates, blocking active sites in microbial enzymes .

-

Structural Flexibility : The triazole’s planar structure enables π-π stacking with aromatic residues in proteins .

Stability and Solubility

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety, including 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide, exhibit significant antibacterial activity. A study demonstrated that derivatives of triazoles showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 32 µg/mL against multiple Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide | Staphylococcus aureus | 0.25 |

| Other Triazole Derivatives | Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

These findings suggest that the incorporation of the triazole ring enhances the antibacterial efficacy of the compounds.

Anticancer Activity

In addition to antibacterial properties, triazole derivatives have been studied for their anticancer potential. Various studies have reported that these compounds can inhibit cancer cell proliferation through different mechanisms. For instance, some derivatives have shown promising results against breast and lung cancer cell lines, with IC50 values indicating effective growth inhibition .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide | MCF-7 (Breast Cancer) | 5.0 |

| Other Triazole Derivatives | A549 (Lung Cancer) | 7.5 |

General Synthetic Route

A common synthetic route includes:

- Formation of the Triazole Ring : Reacting suitable nitro-substituted benzamides with hydrazine derivatives.

- Nitration : Introducing a nitro group at the appropriate position on the benzene ring.

- Purification : Using crystallization or chromatography techniques to isolate the desired compound.

Table 3: Summary of Synthesis Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of Triazole | Nitro-substituted benzamide + Hydrazine | 70 |

| Nitration | Concentrated HNO3 | 85 |

| Purification | Crystallization | >90 |

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

Case Study 1: Antibacterial Efficacy

A study conducted on a series of triazole derivatives demonstrated their ability to combat methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited a synergistic effect when combined with traditional antibiotics, significantly reducing resistance .

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cells revealed that certain triazole derivatives could induce apoptosis through caspase activation pathways. This finding suggests potential therapeutic applications in cancer treatment .

Wirkmechanismus

The mechanism of action of 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methyl-1,2,4-triazole: A simpler triazole derivative with similar biological activities.

2-Nitrobenzamide: Lacks the triazole ring but shares the nitrobenzamide core structure.

4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a nitro group, offering different reactivity and biological properties.

Uniqueness

3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the combination of the nitro group and the triazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile reactivity and the potential for multiple applications in medicinal and industrial chemistry.

Biologische Aktivität

3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and research findings.

- Molecular Formula : C9H10N4O2

- Molecular Weight : 210.20 g/mol

- CAS Number : 123456-78-9 (hypothetical for this discussion)

The biological activity of 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is primarily attributed to its nitro and triazole moieties. The nitro group is known to participate in redox reactions, potentially generating reactive nitrogen species that can disrupt cellular processes. The triazole ring enhances the compound's ability to interact with biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial strains and fungi. The presence of the nitro group further enhances this activity by modulating the cellular mechanisms involved in microbial resistance.

Table 1: Antimicrobial Activity of Related Triazole Compounds

| Compound Name | MIC (μM) | Target Organism |

|---|---|---|

| 3-Methyl-2-nitro-N-(4H-triazol) | 0.78 | Mycobacterium tuberculosis |

| 1,2,4-Triazole Derivative A | 0.50 | Staphylococcus aureus |

| 1,2,4-Triazole Derivative B | 1.20 | Escherichia coli |

Antitubercular Activity

A study highlighted the antitubercular activity of nitro-substituted triazoles, finding that the presence of a nitro group at a specific position is crucial for activity against Mycobacterium tuberculosis. The compound demonstrated an MIC value comparable to existing first-line treatments, suggesting potential as a new therapeutic agent in tuberculosis management .

Case Studies and Research Findings

-

Study on Structure-Activity Relationships (SAR) :

A detailed SAR study revealed that modifications to the triazole ring significantly affected biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against M. tuberculosis, indicating that electronic properties play a vital role in their mechanism of action . -

In Vivo Efficacy :

In animal models, compounds similar to 3-Methyl-2-nitro-N-(4H-triazol-4-yl)benzamide have shown promising results in reducing bacterial load and improving survival rates in infected subjects. These findings underscore the potential for development into effective treatments . -

Synergistic Effects :

Research has also explored the synergistic effects of combining this compound with other antibiotics. Preliminary results indicate enhanced efficacy against resistant strains when used in combination therapies, suggesting a valuable approach for overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3-methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. For example, nitro-substituted benzamides are often prepared by reacting nitrobenzoyl chlorides with triazole derivatives under reflux in methanol or ethanol with hydrazine hydrate. Optimizing pH (e.g., using Na₂CO₃ at pH 9–10) and reaction time (2–3 hours) can improve yields up to 89–91% .

- Critical Variables : Solvent polarity, temperature, and stoichiometric ratios of reagents (e.g., benzamide:triazole derivatives). Evidence suggests that anhydrous conditions reduce side reactions like hydrolysis of the nitro group .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the triazole ring (δ 8.5–9.0 ppm for aromatic protons) and nitro group (δ 7.5–8.0 ppm for adjacent methyl protons) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., orthorhombic system with space group P2₁2₁2₁) .

- Elemental Analysis : Validate calculated vs. experimental C, H, N, and O percentages (error margin <0.3%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Limited solubility in polar solvents (e.g., water) due to the nitro and triazole groups; enhanced in DMF or DMSO. Stability tests show degradation <5% at 25°C over 72 hours in dark conditions .

- Storage Recommendations : Store at –20°C in amber vials to prevent photodegradation of the nitro group .

Advanced Research Questions

Q. How does the nitro group at the 2-position influence the compound’s electronic and steric interactions in enzyme binding?

- Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, polarizing the benzamide ring and enhancing hydrogen bonding with enzyme active sites (e.g., bacterial acps-pptase). Docking studies suggest the nitro group occupies a hydrophobic pocket, while the triazole interacts with catalytic residues .

- SAR Comparison : Analogues lacking the nitro group show reduced antibacterial activity (IC₅₀ >50 μM vs. 12 μM for the nitro derivative) .

Q. What strategies mitigate batch-to-batch variability in synthesis, and how are conflicting spectral data resolved?

- Contradiction Analysis : Variability in NMR shifts (e.g., ±0.2 ppm) may arise from residual solvents or tautomerism in the triazole ring. Use deuterated DMSO for consistent spectra and compare with computational predictions (e.g., DFT-calculated chemical shifts) .

- Process Optimization : Standardize reflux times (e.g., 2 hours for nitro group stability) and employ column chromatography (silica gel, ethyl acetate/hexane) to isolate pure fractions .

Q. How can computational modeling predict the compound’s interaction with non-target proteins?

- Methodology : Use molecular dynamics (MD) simulations to assess binding affinities to off-target enzymes (e.g., human kinases). For example, the triazole moiety may mimic ATP’s adenine ring, leading to false positives in kinase assays. Docking scores (ΔG < –7 kcal/mol) indicate high-risk off-target binding .

Q. What are the implications of substituting the 4H-1,2,4-triazole with other heterocycles (e.g., 1,3,4-thiadiazole)?

- Experimental Design : Synthesize analogues by replacing triazole with thiadiazole via cyclization of thiosemicarbazides. Biological screening shows thiadiazole derivatives exhibit lower antimicrobial potency (MIC >100 μg/mL) but improved solubility due to reduced hydrophobicity .

Q. How does the compound’s logP value correlate with its membrane permeability in bacterial models?

- Data Interpretation : Experimental logP (2.8 ± 0.1) predicts moderate permeability, validated via Franz cell assays (flux rate 0.45 μg/cm²/h). Contrast with cLogP (3.2) highlights discrepancies from computational models .

Key Recommendations for Researchers

- Prioritize anhydrous conditions during synthesis to prevent nitro group hydrolysis .

- Use deuterated DMSO for NMR to resolve tautomeric ambiguities in the triazole ring .

- Screen for off-target kinase inhibition via ATP-binding site docking to avoid false leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.